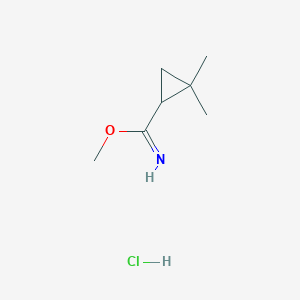
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride, also known as DCC-HCl, is a chemical compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 177.7 g/mol and a melting point of 159-161°C. DCC-HCl is commonly used as a coupling agent in peptide synthesis and as a carbodiimide in organic chemistry reactions.
Mecanismo De Acción
The mechanism of action of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride involves the formation of an O-acylisourea intermediate. This intermediate is highly reactive and can react with a nucleophile, such as an amine, to form a stable amide bond.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects. It is used solely as a chemical reagent in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride as a coupling agent is its high reactivity and ability to form stable peptide bonds. However, this compound can also lead to side reactions, such as the formation of O-acylisourea byproducts, which can reduce the yield of the desired product. Additionally, this compound is highly toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research involving Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride. One direction is to develop new coupling agents that are more efficient and have fewer side reactions. Another direction is to investigate the use of this compound in the synthesis of other organic compounds, such as esters and amides. Finally, there is potential for the use of this compound in drug discovery and development, as it can be used to synthesize peptide-based drugs.
Métodos De Síntesis
The synthesis of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride is widely used in peptide synthesis as a coupling agent. It is used to activate carboxylic acids and facilitate the formation of peptide bonds. This compound is also used in the synthesis of esters, amides, and other organic compounds.
Propiedades
IUPAC Name |
methyl 2,2-dimethylcyclopropane-1-carboximidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(2)4-5(7)6(8)9-3;/h5,8H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHMSHUJLVWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=N)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)
amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)
![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)



![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)
![6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2494213.png)
![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)


![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)